Ethyl 2-acetyl-5-chlorohex-4-enoate
Description
Ethyl 2-acetyl-5-chlorohex-4-enoate is a chlorinated enoate ester derivative characterized by a hex-4-ene backbone substituted with an acetyl group at position 2 and a chlorine atom at position 3. Its structure combines electrophilic (chloro and acetyl groups) and nucleophilic (ester) functionalities, which may contribute to reactivity in cross-coupling or cyclization reactions.
Properties
CAS No. |
26209-40-5 |
|---|---|
Molecular Formula |
C10H15ClO3 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-chlorohex-4-enoate |
InChI |
InChI=1S/C10H15ClO3/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h5,9H,4,6H2,1-3H3 |
InChI Key |
CIWYMZMDTIPDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)Cl)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 2-acetyl-5-chlorohex-4-enoate, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Influence: The chloro and acetyl groups in this compound may confer electrophilicity, contrasting with the hydroxyl-rich structures of turmeric and ginger compounds, which exhibit hydrogen-bonding capacity and antioxidant activity .
Reactivity: Chlorinated enoates are often used in Diels-Alder reactions or as alkylating agents. In contrast, curcuminoids and gingerols rely on redox-active phenolic groups for radical scavenging .
Biological Activity: this compound’s bioactivity is uncharacterized in the provided evidence, whereas turmeric and ginger derivatives show antifungal activity against pathogens like Fusarium spp. (Table 23, 26) .
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